molecular formula C18H24N2O4 B2541043 N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-6-methoxy-1H-indole-2-carboxamide CAS No. 2320608-27-1

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-6-methoxy-1H-indole-2-carboxamide

Cat. No.: B2541043
CAS No.: 2320608-27-1
M. Wt: 332.4
InChI Key: CEWMYYYTXNSRMQ-UHFFFAOYSA-N
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Description

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-6-methoxy-1H-indole-2-carboxamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a cyclopentyl group, a hydroxyethoxy moiety, and an indole core, making it a versatile molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-6-methoxy-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the indole nitrogen using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced through a Grignard reaction, where cyclopentylmagnesium bromide reacts with an appropriate intermediate.

    Incorporation of the Hydroxyethoxy Moiety: This step involves the reaction of the intermediate with ethylene oxide under basic conditions to introduce the hydroxyethoxy group.

    Formation of the Carboxamide: The final step involves the reaction of the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride, to form the carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-6-methoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-6-methoxy-1H-indole-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-6-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxyethoxy and methoxy groups can enhance its solubility and bioavailability, facilitating its interaction with cellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzamide
  • N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-phenoxyacetamide

Uniqueness

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-6-methoxy-1H-indole-2-carboxamide is unique due to its indole core, which is known for its biological activity. The presence of the hydroxyethoxy and methoxy groups further enhances its chemical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-6-methoxy-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-23-14-5-4-13-10-16(20-15(13)11-14)17(22)19-12-18(24-9-8-21)6-2-3-7-18/h4-5,10-11,20-21H,2-3,6-9,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWMYYYTXNSRMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3(CCCC3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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